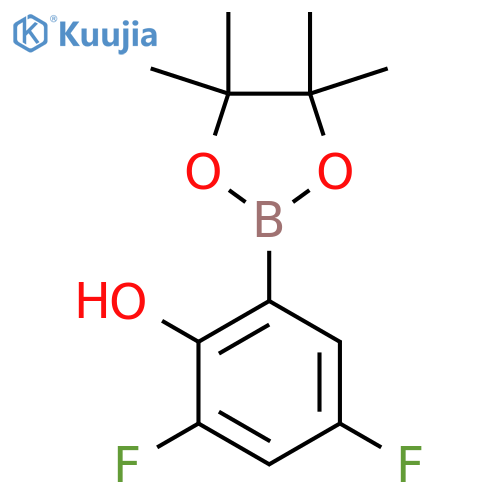Cas no 1451391-16-4 (2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol)

1451391-16-4 structure
商品名:2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CAS番号:1451391-16-4
MF:C12H15BF2O3
メガワット:256.053510904312
MDL:MFCD16996285
CID:4600575
PubChem ID:72221141
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 化学的及び物理的性質
名前と識別子
-
- 2,4-DIFLUORO-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL
- 3,5-DIFLUORO-2-HYDROXYPHENYLBORONIC ACID PINACOL ESTER
- MB20398
- Y2230
- D71708
- 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
-
- MDL: MFCD16996285
- インチ: 1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3
- InChIKey: LXRKTJYRVGXRII-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(B2OC(C)(C)C(C)(C)O2)=C1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 308
- トポロジー分子極性表面積: 38.7
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722403-0.25g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 0.25g |
$119.0 | 2023-09-20 | |
| Enamine | EN300-1722403-0.05g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 0.05g |
$56.0 | 2023-09-20 | |
| TRC | D450873-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 250mg |
$471.00 | 2023-05-18 | ||
| ChemScence | CS-0175348-1g |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 1g |
$407.0 | 2022-04-27 | ||
| TRC | D450873-100mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 100mg |
$230.00 | 2023-05-18 | ||
| Enamine | EN300-1722403-10.0g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 10.0g |
$1286.0 | 2023-07-09 | |
| Enamine | EN300-1722403-10g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 10g |
$1948.0 | 2023-09-20 | |
| A2B Chem LLC | AI36201-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 98% | 250mg |
$69.00 | 2024-04-20 | |
| 1PlusChem | 1P00HXU1-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 98% | 250mg |
$78.00 | 2025-02-28 | |
| 1PlusChem | 1P00HXU1-2.5g |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 2.5g |
$686.00 | 2024-06-20 |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1451391-16-4 (2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol) 関連製品
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1451391-16-4)2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

清らかである:99%
はかる:1g
価格 ($):341.0